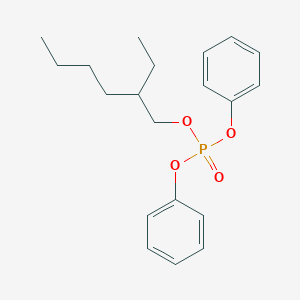

Fosfato de difenilo de 2-etilhexilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Octicizer tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Estudiado por sus posibles efectos mimetizadores hormonales y su impacto en los sistemas endocrinos.

Medicina: Investigado por sus posibles propiedades antiandrogénicas y efectos en la salud reproductiva.

Industria: Empleado como retardante de llama en fluidos hidráulicos y productos de PVC.

Mecanismo De Acción

El Octicizer ejerce sus efectos a través de interacciones con varios objetivos moleculares:

Plastificante: Se integra en matrices poliméricas, reduciendo las fuerzas intermoleculares y aumentando la flexibilidad.

Retardante de Llama: Forma una capa protectora de carbón en la superficie de los materiales, inhibiendo la combustión.

Mimetizador Hormonal: Puede unirse a los receptores hormonales, potencialmente interrumpiendo las funciones endocrinas normales.

Análisis Bioquímico

Biochemical Properties

2-Ethylhexyl diphenyl phosphate has been shown to interact with various enzymes and proteins. For instance, molecular docking analysis suggests that 2-Ethylhexyl diphenyl phosphate is a potential substrate for several human CYP enzymes, excluding CYP1A1

Cellular Effects

Studies have shown that 2-Ethylhexyl diphenyl phosphate can have significant effects on various types of cells and cellular processes. For example, it has been found to disrupt lipid bodies in human 3D liver spheroid cell cultures . It influences cell function by altering lipid distribution and causing dysregulation of several lipid categories .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexyl diphenyl phosphate can change over time. For instance, exposure to 2-Ethylhexyl diphenyl phosphate for 7 days at concentrations of 1 μM and 10 μM was found to alter the lipid distribution in human 3D liver spheroids .

Dosage Effects in Animal Models

The effects of 2-Ethylhexyl diphenyl phosphate can vary with different dosages in animal models. For example, a study found that exposure to 2-Ethylhexyl diphenyl phosphate resulted in weight changes in male mice offspring, altered glucose tolerance, and induced liver damage . These changes were dose- and diet-specific .

Metabolic Pathways

2-Ethylhexyl diphenyl phosphate is involved in various metabolic pathways. It is prone to biotransformation, and its metabolites have been identified in zebrafish exposed to 2-Ethylhexyl diphenyl phosphate for 21 days .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : El Octicizer se sintetiza mediante la esterificación de fosfato de difenilo con 2-etilhexanol. La reacción generalmente ocurre en condiciones ácidas, utilizando catalizadores como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación .

Métodos de Producción Industrial: : En entornos industriales, la producción de Octicizer implica procesos de esterificación continuos. La mezcla de reacción se calienta a alrededor de 150-200 ° C y el agua formada durante la reacción se elimina para impulsar la reacción hasta completarse. El producto se purifica luego mediante destilación para obtener Octicizer de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El Octicizer experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados del ácido fosfórico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Productos Principales

Oxidación: Derivados del ácido fosfórico.

Hidrólisis: Fosfato de difenilo y 2-etilhexanol.

Comparación Con Compuestos Similares

Compuestos Similares

Fosfato de trifenilo: Otro organofosfato utilizado como retardante de llama y plastificante.

Fosfato de tris (2-cloroetil): Se utiliza comúnmente como retardante de llama en espumas de poliuretano.

Fosfato de tris (2-butoxietil): Utilizado como retardante de llama y plastificante en diversas aplicaciones.

Unicidad: : El Octicizer es único debido a su combinación de propiedades plastificantes y retardantes de llama, junto con su toxicidad aguda relativamente baja. Su amplio rango líquido también lo hace adecuado para su uso en fluidos hidráulicos, diferenciándolo de otros compuestos similares .

Actividad Biológica

2-Ethylhexyl diphenyl phosphate (EHDP) is an organophosphate compound widely used as a flame retardant and plasticizer in various consumer products. Its biological activity has garnered increasing attention due to potential health risks associated with human exposure and environmental persistence. This article provides a comprehensive overview of the biological activity of EHDP, including its toxicity, metabolic pathways, and effects on different biological systems.

Acute and Chronic Toxicity

EHDP exhibits low acute toxicity based on animal studies. In a non-guideline acute oral toxicity study, doses up to 15,000 mg/kg body weight were administered to Sprague Dawley rats without significant lethality, although some reversible clinical signs were observed . Chronic exposure studies indicate that EHDP can lead to various adverse effects:

- Lowest Observed Adverse Effect Level (LOAEL) : Identified at 0.2% in diet (approximately 164 mg/kg bw/day for males and 174 mg/kg bw/day for females) in a 90-day dietary study .

- Organ Effects : Notable effects included changes in liver, adrenal glands, and ovaries .

Metabolism and Biotransformation

EHDP is metabolized primarily into diphenyl phosphate and hydroxylated metabolites. Studies have shown that the predominant metabolite in fish is 2-ethyl-5-hydroxyhexyl diphenyl phosphate, which exhibits stronger androgen receptor antagonistic activity than EHDP itself . The metabolic pathways include rapid hydrolysis of the 2-ethylhexyl moiety, leading to the formation of 2-ethylhexanol (2-EH), although this metabolite is less frequently discussed in toxicokinetic studies .

Endocrine Disruption Potential

Recent research indicates that EHDP has endocrine-disrupting properties. In vitro studies demonstrated that EHDP acts as an androgen receptor antagonist with a half-maximal inhibitory concentration (IC50) of 37.5 μM . Long-term exposure in medaka fish resulted in intersex conditions among males, highlighting potential reproductive toxicity linked to androgen receptor modulation .

Study on Chicken Embryonic Hepatocytes

A study conducted on chicken embryonic hepatocytes revealed that EHDP elicits cytotoxic effects and alters transcriptomic profiles. The findings suggest that EHDP may interfere with liver function at cellular levels, indicating potential risks for developing organisms exposed during critical growth phases .

Human Exposure Pathways

Human exposure to EHDP primarily occurs through dietary intake, with significant concentrations found in food matrices. A study indicated that EHDP accounted for nearly 75% of total organophosphate flame retardant exposure among participants from Norway, emphasizing the importance of monitoring dietary sources . Urinary metabolites were extensively analyzed, revealing higher concentrations of hydroxylated forms compared to parent compounds .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of 2-Ethylhexyl diphenyl phosphate:

| Aspect | Findings |

|---|---|

| Acute Toxicity | Low acute toxicity; no lethality at high doses (up to 15,000 mg/kg) |

| Chronic Toxicity | LOAEL at 0.2% in diet; affects liver, adrenal glands, ovaries |

| Metabolites | Major metabolites include diphenyl phosphate and hydroxylated forms |

| Endocrine Disruption | Androgen receptor antagonist; intersex development in medaka fish |

| Human Exposure | Significant dietary intake; high urinary metabolite concentrations |

Propiedades

IUPAC Name |

2-ethylhexyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O4P/c1-3-5-12-18(4-2)17-22-25(21,23-19-13-8-6-9-14-19)24-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSLYBDCEGBZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O4P | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025300 | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl diphenyl phosphate is a pale yellow liquid. Insoluble in water. (NTP, 1992), Liquid, Pale yellow liquid; [CAMEO] | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

375 °C, BP: 232 °C at 5 mm Hg | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (435 °F) (Open cup) | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.090 g/cu cm at 25 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000629 [mmHg] | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1241-94-7 | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octicizer [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001241947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTICIZER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F53Z6NE1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-30 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.